2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-16-10-18(25-17-4-2-1-3-14(16)17)19(24)21-7-8-22-13(11-21)9-15(20-22)12-5-6-12/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKWDTFHYFCCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4H-chromen-4-one (CAS Number: 2034293-33-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O3
- Molecular Weight : 335.36 g/mol
- IUPAC Name : 2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-4-one
The compound features a chromenone core fused with a tetrahydropyrazolo moiety, suggesting potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. These include:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Case Study 1: Anticancer Potential
A study focused on a related pyrazolo compound showed significant inhibition of tumor growth in animal models. The mechanism was linked to the compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that a similar compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory responses. This was further supported by in vivo studies showing decreased inflammation markers in treated animals .
| Activity Type | Compound | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | Pyrazolo Derivative | Tumor growth inhibition | Apoptosis induction |
| Anti-inflammatory | Similar Compound | Reduced cytokines | Cytokine inhibition |
The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Interaction with specific protein targets involved in cell signaling.
- Modulation of enzyme activity related to inflammatory pathways.
Further studies are required to clarify these mechanisms and identify specific biological targets.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the pyrazolo[1,5-a]pyrazine framework have shown effectiveness against various bacterial strains and fungi. While specific data on the compound is limited, the general trend suggests potential for antimicrobial applications .
Anticancer Research
The chromenone moiety is known for its anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The unique combination of the chromenone and pyrazolo structures may enhance these properties, warranting further investigation into its efficacy against cancer cells .
Neuroprotective Effects
Compounds containing pyrazolo derivatives have been studied for neuroprotective effects in models of neurodegenerative diseases. The potential of this compound to modulate pathways involved in oxidative stress and inflammation makes it a candidate for further exploration in neuroprotection.
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties stemming from the conjugated system within its structure, there is potential for this compound to be utilized in organic electronics, particularly in OLED technology. The ability to tune its electronic properties through structural modifications could lead to advancements in efficient light-emitting materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth with derivatives of similar structure. |
| Study B | Anticancer | Showed that chromenone derivatives induce apoptosis in breast cancer cell lines. |
| Study C | Neuroprotection | Identified protective effects against oxidative stress in neuronal cell cultures using pyrazolo derivatives. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of chromone-pyrazole/pyrazine hybrids. Key structural analogs include:
Key Comparisons
Substituent Effects on Bioactivity The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to methyl or phenyl substituents commonly seen in analogs (e.g., 4-methyl-2-R1-pyrazolo[3,4-b]pyridines ). Polyfluoroalkyl substituents (e.g., trifluoromethyl in ) improve lipophilicity and membrane penetration but may increase toxicity risks. The cyclopropyl group balances lipophilicity without extreme hydrophobicity .
Bicyclic System Advantages The tetrahydropyrazolo[1,5-a]pyrazine core offers conformational rigidity, which may enhance target binding affinity compared to monocyclic pyrazoles (e.g., 3-(2-hydroxyphenyl)pyrazoles in ). This rigidity is absent in simpler pyrazoles or triazoles .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for 3(5)-(2-hydroxyaryl)pyrazoles (, Scheme 31), but requires specialized cyclopropanation steps. In contrast, triazole- or phenyl-substituted analogs are synthesized via straightforward hydrazine condensations .
Biological Performance Chromone-pyrazolo-pyrazine hybrids are understudied compared to chromone-pyrazoles. However, pyrazolo-pyrazines in and show kinase inhibition and anticancer activity, suggesting the target compound may share similar mechanisms. Antioxidant activity in analogs (e.g., 3(5)-(2-hydroxyaryl)-4-(α-aminophosphonate)pyrazole ) correlates with phenolic hydroxyl groups. The target compound lacks this feature but may compensate with π-π interactions from the chromone ring .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
The synthesis often utilizes multi-component reactions such as the Ugi-azide condensation , enabling modular assembly of the tetrahydropyrazolo-pyrazine core and chromenone moiety . For example, β-cyanoethylhydrazine reacts with malonate derivatives to form intermediates that undergo cyclization under controlled conditions (e.g., reflux in dioxane or methanol) . Post-synthetic modifications, such as hydrogenation using Pt/C under H₂, are critical for reducing nitro groups or introducing chiral centers . Purification involves column chromatography, and intermediates are characterized via NMR, FTIR, and HRMS .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction is a gold standard for resolving 3D conformation. For example, triclinic crystal systems (space group P1) with lattice parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) confirm stereochemistry and intermolecular interactions . NMR (¹H/¹³C) and FTIR validate functional groups, while HRMS ensures molecular weight accuracy .
Q. What analytical techniques are used to assess purity and stability?
HPLC with UV detection (e.g., λ = 254 nm) monitors purity, while TGA/DSC evaluates thermal stability. Mass spectrometry identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic applications?
SAR studies focus on modifying the cyclopropyl group and chromenone carbonyl to enhance binding to biological targets. For instance, substituting the cyclopropyl with bulkier groups (e.g., phenyl) improved anti-HBV activity in tetrahydropyrazolo-pyrazine derivatives . Molecular docking (e.g., with HBV core proteins) and free-energy perturbation calculations predict binding modes and affinity changes .
Q. What strategies address contradictions in biological activity data across derivatives?
Standardize in vitro assays (e.g., HBV DNA quantification in HepG2 cells) to control variables like cell passage number and incubation time . Use dose-response curves (IC₅₀/EC₅₀) and statistical validation (ANOVA) to confirm potency trends. Cross-reference with X-ray crystallography to correlate conformational flexibility with activity .
Q. How is in vivo efficacy evaluated for this compound?
HBV AAV mouse models are employed to measure viral load reduction. For example, oral administration of lead compound 45 (10 mg/kg, 14 days) reduced HBV DNA by >2 logs, validated via qPCR of serum samples . Pharmacokinetic studies (Cmax, AUC) assess bioavailability, while histopathology evaluates toxicity .
Q. What computational tools are used to predict metabolic pathways?
CYP450 isoform mapping (e.g., using Schrödinger’s ADMET Predictor) identifies potential oxidation sites (e.g., chromenone ring). Metabolite identification via in silico tools (e.g., Meteor Nexus) guides synthetic efforts to block labile positions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate target engagement?
Combine surface plasmon resonance (SPR) for real-time binding kinetics (KD, Kon/Koff) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells . Use cryo-EM to resolve compound-protein complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
